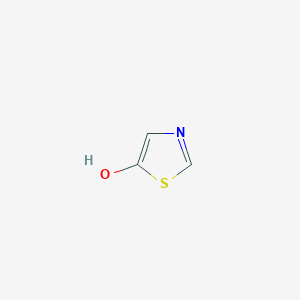

Thiazol-5-ol

Descripción

Significance of the Thiazole (B1198619) Core in Chemical and Biological Systems

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a versatile scaffold in chemistry and biology. nih.gov Its aromatic nature allows for a variety of chemical reactions, making it a valuable synthon for creating a wide range of new chemical entities. nih.gov The presence of both sulfur and nitrogen atoms in the ring contributes to its unique electronic properties and ability to interact with biological targets. nih.govnih.gov

This structural motif is found in a plethora of natural products, including vitamin B1 (thiamine), and is a key component of many commercially available drugs. jetir.org The thiazole nucleus is present in pharmaceuticals with a broad spectrum of activities, such as antimicrobial, anticancer, antiviral, anti-inflammatory, and antifungal agents. jetir.orgtandfonline.comglobalresearchonline.net For instance, drugs like sulfathiazole (B1682510) (an antimicrobial), ritonavir (B1064) (an antiretroviral), and dasatinib (B193332) (an anticancer agent) all feature a thiazole core. jetir.orgdovepress.com The ability of thiazole-containing molecules to modulate biochemical pathways and interact with enzymes and receptors underscores their importance in medicinal chemistry. nih.gov

Overview of Thiazol-5-ol as a Key Heterocyclic Moiety in Medicinal and Material Sciences

This compound itself, and particularly its derivatives, are of significant interest in both medicinal and material sciences. The hydroxyl group at the 5-position of the thiazole ring provides a crucial site for further chemical modification, allowing for the synthesis of a diverse library of compounds.

In medicinal chemistry, derivatives of this compound have been explored for various therapeutic applications. For example, 2,4-diphenyl-thiazol-5-ol and its analogs have been investigated for their potential antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai These compounds can interact with biological targets like enzymes and proteins, influencing cellular processes and showing promise for the development of new therapeutic agents. ontosight.ai Furthermore, compounds such as 2-aminobenzo[d]this compound (B44870) serve as key intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com

In the realm of material science, the unique chemical properties of the thiazole ring, including its thermal stability, make it a valuable component in the development of novel materials. jetir.org Thiazole-based polymers, for instance, have been shown to exhibit high thermal stability, suggesting their utility in high-performance materials. vulcanchem.com Derivatives of this compound are also being researched for their potential use in developing advanced materials due to their distinct electronic properties.

Scope and Research Focus on this compound Containing Compounds

The research focus on compounds containing the this compound moiety is broad and multifaceted. A primary area of investigation is the synthesis of novel derivatives and the evaluation of their biological activities. Medicinal chemists are actively designing and synthesizing new thiazole-based compounds with the aim of discovering more effective and safer drugs for a variety of diseases, including cancer, microbial infections, and inflammatory conditions. nih.govjetir.org

The structure-activity relationship (SAR) of these compounds is a key aspect of this research, where scientists systematically modify the thiazole-5-ol scaffold to understand how different chemical groups influence biological activity. For example, studies have shown that the introduction of specific substituents on the thiazole ring can significantly enhance the anticancer or antimicrobial potency of the resulting compounds. nih.gov

In material science, the focus is on harnessing the inherent properties of the thiazole nucleus to create new polymers, dyes, and coatings with enhanced durability, thermal resistance, and specific electronic characteristics. chemimpex.com The versatility of the this compound structure continues to make it a fertile ground for discovery and innovation in both medicinal and material sciences.

Data on Thiazole-Containing Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area(s) |

| This compound | 77075-76-4 | C3H3NOS | 101.12 | Medicinal Chemistry, Organic Synthesis chemenu.com |

| 2-Aminobenzo[d]this compound | Not specified | Not specified | Not specified | Pharmaceuticals, Biological Research, Material Science chemimpex.com |

| 2,4-Diphenyl-thiazol-5-ol | Not specified | C15H11NOS | 253.32 | Antimicrobial, Anti-inflammatory, Antioxidant ontosight.ai |

| 2-(2-amino-1,3-thiazol-5-yl)ethan-1-ol | Not specified | C5H8N2OS | 144.2 | Life Science Research americanelements.com |

| Thiazol-5-ylmethanol | 38585-74-9 | Not specified | Not specified | Heterocyclic Building Block bldpharm.com |

| 2-Aminonaphtho[1,2-d]this compound | 26269-04-5 | C11H8N2OS | 220.26 | Antimicrobial, Anti-inflammatory, Anticancer ontosight.ai |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-thiazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NOS/c5-3-1-4-2-6-3/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPAIIATLGUTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602276 | |

| Record name | 1,3-Thiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77075-76-4 | |

| Record name | 1,3-Thiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Thiazol 5 Ol Derivatives

Classical and Contemporary Approaches to the Thiazole (B1198619) Ring System with 5-Hydroxyl Functionality

The synthesis of the thiazole ring, a key structural motif in many biologically active compounds, has been a subject of extensive research. The introduction of a hydroxyl group at the 5-position of the thiazole ring presents unique synthetic challenges and has led to the development of various classical and contemporary methodologies.

Hantzsch Thiazole Synthesis and its Adaptations for 5-Hydroxythiazoles

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole nucleus. synarchive.comorientjchem.org This classical method involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comwikipedia.org The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the thiazole ring by choosing appropriately substituted starting materials. orientjchem.org

Adaptations of the Hantzsch synthesis have been developed to specifically yield 5-hydroxythiazole derivatives. One such approach involves the reaction of thioamides with α-halogenoesters. chim.it For instance, the synthesis of 5-(4-bromophenyl)-2-(pyridin-2-yl)thiazol-4-ol is achieved through the Hantzsch thiazole formation by reacting pyridine-2-carbothioamide (B155194) with ethyl 2-bromo-2-(4-bromophenyl)acetate. beilstein-journals.org This reaction proceeds under basic catalysis and produces the desired 4-hydroxythiazole derivative in a moderate yield of approximately 50%. beilstein-journals.org

Another modification involves the use of α-chloroglycinates, which react with thioamides or thioureas in a Hantzsch-like manner. mdpi.com This catalyst-free heterocyclization provides a direct route to 2,4-disubstituted-5-acylamino-1,3-thiazoles, which can be considered protected forms of 5-aminothiazoles, closely related to the target 5-hydroxythiazoles. mdpi.comresearchgate.net The reaction between ethyl N-benzoylchloroglycinate and thiobenzamide (B147508) is a representative example of this methodology. mdpi.com

The synthesis of 4-hydroxy-5-(2-hydroxyphenyl)-2-aryl-1,3-thiazoles has also been accomplished using a modified Hantzsch synthesis starting from a brominated lactone. chim.it Furthermore, bis- and tris(4-hydroxythiazoles) have been prepared from corresponding di- and trithioamides, showcasing the adaptability of the Hantzsch method for creating more complex structures. chim.it

Table 1: Examples of Hantzsch Synthesis Adaptations for Hydroxythiazoles

| Thioamide/Thiourea | α-Halo Carbonyl Compound | Product | Reference |

|---|---|---|---|

| Pyridine-2-carbothioamide | Ethyl 2-bromo-2-(4-bromophenyl)acetate | 5-(4-Bromophenyl)-2-(pyridin-2-yl)thiazol-4-ol | beilstein-journals.org |

| Thiobenzamide | Ethyl N-benzoylchloroglycinate | Ethyl 2-benzamido-5-phenyl-1,3-thiazole-4-carboxylate | mdpi.com |

| Pyridine-2,6-dicarbothioamide | Ethyl bromoacetate | Bis(4-hydroxythiazole) with a pyridine (B92270) core | chim.it |

| Thioamide | Brominated lactone | 4-Hydroxy-5-(2-hydroxyphenyl)-2-aryl-1,3-thiazole | chim.it |

Condensation Reactions and Other Cyclization Strategies

Beyond the Hantzsch synthesis, various condensation and cyclization strategies are employed to construct the 5-hydroxythiazole scaffold. The synthesis of 2,4-diphenyl-thiazol-5-ol, for example, typically involves condensation reactions of thiazole precursors with aromatic aldehydes, followed by steps to introduce the hydroxyl group. ontosight.ai

One notable method involves the cyclization of α-thiocyanatoketones. This reaction can be carried out in an aqueous acidic medium, or with concentrated sulfuric acid in acetic acid and water, or in an alkaline solution to yield 2-hydroxythiazoles after dilution with water. tandfonline.com

Another strategy is the Cook-Heilbron synthesis, where thiazoles are formed through the condensation of an α-aminonitrile with carbon disulfide. wikipedia.org Additionally, the reaction of α-aminoamides with carbon disulfide in the presence of a base leads to the formation of a dithiocarbamic acid salt, which upon treatment with an acid, cyclizes to give 2-mercapto-5-hydroxy-thiazole. orientjchem.org The cyclization of N-thioacyl derivatives of glycine (B1666218) using phosphorus pentachloride or acetic anhydride (B1165640) also yields 5-hydroxythiazoles. orientjchem.org

Novel approaches continue to be developed. For instance, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) provides a route to thiazoles under mild conditions. organic-chemistry.orgacs.org This method showcases good functional group tolerance. organic-chemistry.orgacs.org

Table 2: Overview of Condensation and Cyclization Strategies for Thiazole Synthesis

| Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| α-Thiocyanatoketones | Aqueous acid/base | 2-Hydroxythiazoles | tandfonline.com |

| α-Aminonitrile, Carbon disulfide | - | Thiazoles | wikipedia.org |

| α-Aminoamides, Carbon disulfide | Base, then acid | 2-Mercapto-5-hydroxy-thiazole | orientjchem.org |

| N-Thioacyl derivatives of glycine | PCl₅ or Ac₂O | 5-Hydroxythiazoles | orientjchem.org |

| Oximes, Anhydrides, KSCN | Copper catalyst | Thiazoles | organic-chemistry.orgacs.org |

Multi-Step Reaction Processes for Complex Thiazol-5-ol Scaffolds

The construction of complex molecular architectures incorporating the this compound moiety often necessitates multi-step reaction sequences. These processes allow for the controlled introduction of various functional groups and the building of intricate scaffolds. For example, the synthesis of thiazole-based chalcones involves a Claisen-Schmidt condensation followed by subsequent multi-step reactions. nih.gov

A multi-step synthesis was employed to create a fluorescent reporter molecule, 4-(3-azidopropoxy)-5-(4-bromophenyl)-2-(pyridin-2-yl)thiazole. The synthesis commenced with a Hantzsch thiazole formation to yield 5-(4-bromophenyl)-2-(pyridin-2-yl)thiazol-4-ol. This intermediate was then alkylated at the 4-hydroxy position using 1-bromo-3-chloropropane, followed by the substitution of the chlorine atom with an azide (B81097) group using sodium azide. beilstein-journals.org

Similarly, the synthesis of coumarinyl thiazole analogues involves a multi-step process starting with the base-catalyzed condensation of salicylaldehyde (B1680747) with ethyl acetoacetate, followed by bromination to yield 3-(2-bromoacetyl)-2H-chromen-2-one. chim.it This intermediate is then used in a one-pot reaction to form the final coumarinyl thiazole products. chim.it

The synthesis of more complex, fused systems like 5H-isochromeno[4,3-d]thiazol-5-ones is achieved by reacting dimethyl α-bromohomophthalate with various heterocyclic thioamides, followed by an intramolecular esterification. chim.it

Green Chemistry Approaches in this compound and Thiazole Derivative Synthesis

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes for thiazole derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, are a cornerstone of green chemistry. iau.ir They offer advantages in terms of atom economy, reduced reaction times, and simplified work-up procedures. researchgate.netacs.org

Several MCRs have been developed for the synthesis of thiazole derivatives. A notable example is the one-pot, three-component synthesis of hydrazinyl thiazole derivatives in water under ultrasound irradiation, which proceeds at room temperature with high yields. sci-hub.se Another green MCR involves the reaction of aryl aldehydes, monochloroacetic acid, and ammonium (B1175870) thiocyanate in a mixture of trifluoroethanol and water under ultrasound irradiation to produce 5,5'-(arylmethylene)-bis(4-hydroxythiazole-2(3H)-one) derivatives. mdpi.comresearchgate.net

A versatile one-pot MCR for the synthesis of 2,4-disubstituted thiazoles involves the reaction of oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide. researchgate.net Additionally, a three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in aqueous media under microwave irradiation provides a clean and efficient route to trisubstituted thiazoles. rsc.org

Solvent-Free and Environmentally Benign Solvent Systems (e.g., Deep Eutectic Solvents, Water)

The replacement of volatile and toxic organic solvents with environmentally benign alternatives is a key aspect of green chemistry. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. rsc.org The "on-water" synthesis of trisubstituted 1,3-thiazoles via a microwave-assisted, catalyst-free domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides is a prime example of this approach. rsc.org Simple, high-yielding procedures for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles have also been reported using water as the solvent. bepls.com

Deep eutectic solvents (DESs), which are mixtures of two or three safe and inexpensive components that form a eutectic with a melting point lower than the individual components, have emerged as promising green solvents. rsc.org They are characterized by low toxicity, high biodegradability, and low vapor pressure. rsc.org A green Hantzsch synthesis of 4-ferrocenylthiazole derivatives has been successfully carried out in a choline (B1196258) chloride/glycerol deep eutectic solvent. rsc.org The synthesis of thiazolo[5,4-d]thiazoles has also been achieved in an L-proline-ethylene glycol mixture. mdpi.comresearcher.liferesearchgate.net

Solvent-free reaction conditions represent another important green chemistry strategy. The synthesis of hydrazinyl thiazole derivatives has been achieved under solvent- and catalyst-free grinding conditions at room temperature in a short reaction time with high yields. sci-hub.se Microwave-assisted solvent-free synthesis has also been employed for the preparation of thiazole-substituted thiosemicarbazone analogues, offering high yields in a significantly reduced reaction time compared to conventional methods. nih.gov

Table 3: Green Chemistry Approaches for Thiazole Synthesis

| Green Approach | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| Multi-Component Reaction | Aryl aldehydes, Monochloroacetic acid, Ammonium thiocyanate | TFE/water, Ultrasound | 5,5'-(arylmethylene)bis(4-hydroxythiazole-2(3H)-one) | mdpi.comresearchgate.net |

| Multi-Component Reaction | Arylglyoxals, Cyclic 1,3-dicarbonyls, Thioamides | Water, Microwave | Trisubstituted thiazoles | rsc.org |

| Deep Eutectic Solvent | Bromoacetylferrocene, Aryl thioureas | Choline chloride/Glycerol | 4-Ferrocenylthiazole derivatives | rsc.org |

| Deep Eutectic Solvent | Dithiooxamide (B146897), Aromatic aldehyde | L-proline/Ethylene glycol | Thiazolo[5,4-d]thiazoles | mdpi.comresearcher.liferesearchgate.net |

| Solvent-Free | Aldehydes, Thiosemicarbazide, Phenacyl bromides | Grinding | Hydrazinyl thiazole derivatives | sci-hub.se |

| Solvent-Free | Thiosemicarbazide, Formylthiazoles | Microwave | Thiazole-substituted thiosemicarbazones | nih.gov |

Microwave-Assisted and Ultrasonic-Mediated Synthesis

Conventional heating methods for the synthesis of thiazole derivatives often require long reaction times and can lead to the formation of byproducts. Current time information in Bangalore, IN. To overcome these limitations, microwave-assisted and ultrasonic-mediated techniques have emerged as powerful tools, offering rapid, efficient, and often higher-yielding routes to these heterocyclic structures. Current time information in Bangalore, IN.ontosight.ai

Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various thiazole derivatives. ontosight.ainih.gov For instance, the synthesis of certain thiazolopyrimidine derivatives saw a 17–23% increase in yield with significantly shorter reaction times when compared to conventional heating methods. ontosight.ai In one-pot, multi-component reactions, microwave assistance has enabled the rapid synthesis of hydrazinyl thiazoles and trisubstituted thiazoles in good to very good yields without the need for a catalyst and often under solvent-free conditions. Current time information in Bangalore, IN. The synthesis of thiazolo[5,4-d]thiazoles also demonstrated a significant improvement, with microwave heating at 130 °C for 25 minutes yielding a 92% product, a notable increase from the 75% yield obtained through classical heating over a longer period. nih.gov

Similarly, ultrasonic irradiation provides an effective alternative energy source for promoting chemical reactions. This technique has been successfully applied to the synthesis of thiazolo[2,3-b]quinazoline and thiazolo[3,2-a]pyrimidine derivatives, affording excellent yields of 87–95% in just 30–50 minutes at ambient temperature. Ultrasound has also been utilized in the greener synthesis of 2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles in ethanol, highlighting its utility in environmentally benign processes. rsc.org The use of ultrasound can lead to dramatic improvements in reaction rates and yields compared to conventional methods. numberanalytics.com

Table 1: Comparison of Microwave and Ultrasonic Synthesis of Thiazole Derivatives

| Derivative Class | Method | Conditions | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|

| Thiazolopyrimidines | Microwave | - | 17-23% (increase) | Significantly Reduced | ontosight.ai |

| Hydrazinyl Thiazoles | Microwave | 300 W, Solvent-free | - | 30-175 s | Current time information in Bangalore, IN. |

| Thiazolo[5,4-d]thiazoles | Microwave | 130 °C | 92% | 25 min | nih.gov |

| Thiazolo[2,3-b]quinazolines | Ultrasound | Methanol, Ambient Temp. | 87-95% | 30-50 min | |

| Hantzsch Thiazoles | Ultrasound | SiW/SiO2 catalyst | High | 2h (vs 3.5h conventional) | numberanalytics.com |

Recyclable and Nanocatalyst-Assisted Methodologies

The principles of green chemistry have driven the development of recyclable and nanocatalyst-assisted synthetic methods for thiazole derivatives, aiming to minimize waste and environmental impact while maintaining high efficiency. ontosight.ai

Recyclable catalysts, such as silica-supported tungstosilicic acid (SiW/SiO2), have been employed in the one-pot, multi-component synthesis of new Hantzsch thiazole derivatives, yielding products in the 79%-90% range under both conventional heating and ultrasonic irradiation. ontosight.ai Another green approach involves the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable reaction medium for the catalyst-free, one-pot synthesis of thiazoles, demonstrating high yields under mild conditions. vulcanchem.com Chitosan-based biocatalysts have also proven effective and reusable. A chitosan-calcium oxide nanocomposite has been used as a heterogeneous base promoter for thiazole synthesis, and it can be reused multiple times without a significant loss of potency. nih.gov Similarly, a cross-linked chitosan (B1678972) hydrogel has been used as a recyclable biocatalyst under ultrasonic irradiation for thiazole synthesis. Current time information in Bangalore, IN.

Nanocatalysts have gained significant attention due to their high surface area and catalytic activity. Superparamagnetic iron oxide nanoparticles (Fe3O4) have been functionalized and used as highly efficient and magnetically separable catalysts for the synthesis of thiazole derivatives. numberanalytics.com For example, Fe3O4 nanoparticles functionalized with L-Valine have been used for the one-pot, multi-component synthesis of thiazoles in water, with the catalyst being easily recoverable using an external magnet and reusable for at least five cycles without significant loss of activity. Copper oxide nanoparticles (CuONPs) dispersed on titanium dioxide (TiO2) have also been used as a catalyst for the synthesis of hydrazinyl thiazoles in water at room temperature, with yields ranging from 87% to 98%. acs.org

Table 2: Examples of Recyclable and Nanocatalysts in Thiazole Synthesis

| Catalyst | Derivative Type | Key Advantages | Yield (%) | Reference |

|---|---|---|---|---|

| Silica Supported Tungstosilisic Acid | Hantzsch Thiazoles | Reusable | 79-90% | ontosight.ai |

| Fe3O4@L-Valine Nanoparticles | Trisubstituted Thiazoles | Magnetically recyclable, green solvent (water) | High | |

| CuONPs/TiO2 | Hydrazinyl Thiazoles | Green solvent (water), room temperature | 87-98% | acs.org |

| Chitosan-CaO Nanocomposite | Thiazoles | Reusable, heterogeneous base | High | nih.gov |

| PIBTU-CS Hydrogel | Arylazothiazoles | Recyclable biocatalyst, mild conditions | High | Current time information in Bangalore, IN. |

Derivatization and Functionalization Strategies of the this compound Core

The functionalization of the thiazole ring is essential for modifying the physicochemical and pharmacological properties of the resulting compounds. nih.gov The this compound core, existing in tautomeric equilibrium with the thiazol-5-one form, offers multiple sites for derivatization.

Electrophilic substitution reactions on the thiazole ring typically occur at the 5-position due to the directing effect of the nitrogen atom. numberanalytics.com However, the presence of the hydroxyl group at this position in this compound alters the reactivity. Functionalization can be achieved at other positions of the ring. For instance, deprotonation with strong bases like organolithium compounds occurs at the C2-position, allowing for subsequent reactions with electrophiles. wikipedia.org

Metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki-Miyaura, Stille, and Negishi couplings can be employed to introduce aryl or alkyl substituents onto a pre-functionalized thiazole ring, such as a halogenated thiazole derivative. numberanalytics.com

The hydroxyl group of the this compound itself is a key site for derivatization. It can be alkylated or acylated to introduce a variety of functional groups. For example, in the synthesis of a thiazole-based reporter molecule, the 4-hydroxy group of a 5-(4-bromophenyl)-2-(pyridin-2-yl)thiazol-4-ol was alkylated with a 3-azidopropyl group. beilstein-journals.org

Furthermore, the thiazole ring can be built with desired substituents already in place through multi-component reactions. For instance, the Hantzsch thiazole synthesis allows for the condensation of α-haloketones with thioamides, where the substituents on both starting materials determine the final substitution pattern of the thiazole product. wikipedia.orgtandfonline.com This approach has been used to synthesize a variety of substituted thiazoles, including those with pyrimidine (B1678525) rings attached to the thiazole core. nih.govacs.org The synthesis of 2-substituted-4,5-dihydrothiazol-4-ols has been achieved through the cyclization of thioamides and 1,4-dithiane-2,5-diol, which can be further transformed. researchgate.net

Elucidation of Structure Activity Relationships Sar in Thiazol 5 Ol Compounds

Impact of Substituent Effects on Biological Efficacy and Selectivity

The biological activity of thiazol-5-ol derivatives is significantly influenced by the nature and position of substituents on the thiazole (B1198619) ring and any associated phenyl rings. The electronic properties, lipophilicity, and steric bulk of these substituents play a critical role in modulating the efficacy and selectivity of the compounds.

Research has shown that the presence of specific functional groups can enhance or diminish biological activity. For instance, in a series of 2,4-disubstituted thiazole derivatives, the presence of electron-withdrawing groups like a nitro group (NO2) or electron-donating groups like a methoxy (B1213986) group (OMe) at the para position of a benzene (B151609) ring attached to the thiazole moiety was found to be beneficial for antimicrobial activity. mdpi.com Conversely, increasing the number of methyl group substituents at position 4 or 5 of the thiazole ring has been shown to reduce antimicrobial activity.

In the context of anticancer activity, the substitution pattern is equally critical. SAR studies on β-pentene based thiazole derivatives revealed that the presence of a hydroxyl group on the benzene ring enhances anticancer activity, while a fluorine group decreases it. For phenylthiazole analogs, m,p-dimethyl substitution in the phenyl ring was found to be important for cytotoxic activity. mdpi.com Furthermore, the replacement of an N,N-dimethyl group with a simple methyl group on the thiazole ring, in conjunction with a p-chloro or p-methyl group on the phenyl ring, proved crucial for antitumor activity. mdpi.com

The introduction of halogen atoms can also have a profound impact. A bromo derivative of a thiazole compound showed significant inhibition across multiple cancer cell lines, an effect attributed to the strongly electron-withdrawing nature of bromine. researchgate.net Similarly, chlorine substitution at the meta position of a phenyl ring on certain thiazole derivatives was found to be far superior for antimigration activity compared to substitution at the ortho position. acs.org

These findings highlight the delicate interplay of electronic and steric factors in determining the biological profile of this compound compounds.

Table 1: Impact of Substituents on the Biological Activity of Thiazole Derivatives

| Base Scaffold | Substituent(s) | Position(s) | Observed Biological Activity | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| 2,4-disubstituted thiazole | -NO2 (electron-withdrawing), -OMe (electron-donating) | para-position of benzene ring | Enhanced antimicrobial activity | Electronic effects at the para-position are beneficial for activity. | mdpi.com |

| 2-(3-pyridyl)-4,5-disubstituted thiazole | Methyl groups | 4 or 5 of thiazole ring | Reduced antimicrobial activity | Increasing alkyl substitution at C4/C5 is detrimental. | |

| β-pentene based thiazole | Hydroxyl group | Benzene ring | Enhanced anticancer activity | Hydroxylation of the phenyl ring improves efficacy. | |

| β-pentene based thiazole | Fluorine group | Benzene ring | Decreased anticancer activity | Fluorination can be unfavorable for activity. | |

| Phenylthiazole | m,p-dimethyl | Phenyl ring | Important for cytotoxic activity | Specific dialkyl substitution pattern is key. | mdpi.com |

| Thiazole derivative | Bromine | Not specified | Significant cancer cell inhibition | Strong electron-withdrawing groups enhance cytotoxicity. | researchgate.net |

| Thiazole derivative | Chlorine | meta-position of phenyl ring | Superior antimigration activity | Positional isomerism of halogen substituents is critical. | acs.org |

Positional Isomerism and Stereochemical Considerations in this compound Scaffolds

The spatial arrangement of atoms and functional groups within this compound derivatives, dictated by positional isomerism and stereochemistry, is a critical determinant of their interaction with biological targets. The specific placement of substituents on the thiazole ring can lead to vastly different biological outcomes.

For example, in the development of 2-anilino-4-(thiazol-5-yl)pyrimidines as CDK inhibitors, the position of substituents on the thiazole ring was a key consideration. acs.org The structure-activity relationship analysis revealed the importance of the C5-group of the pyrimidine (B1678525) core in conjunction with a bulky substituted aniline (B41778) moiety for achieving CDK9 potency and selectivity. acs.org

Furthermore, studies on thiazole derivatives as antimigration agents have demonstrated the significance of the position of N-alkylation. A series of compounds were synthesized where a methyl group was placed on either the thiazole nitrogen or an amide nitrogen linker. acs.org In one comparison, moving the methyl substitution from the thiazole nitrogen to the amide nitrogen resulted in a four-fold increase in antimigration activity. acs.org However, in another set of analogs, methylation on the amide nitrogen yielded mixed results, indicating that the impact of positional isomerism is highly context-dependent on the rest of the molecular structure. acs.org For instance, compared to an unsubstituted amide, an N-methylated amide analog showed a nearly 100-fold increase in potency. acs.org

These examples underscore that even subtle changes in the location of a single functional group can dramatically alter the compound's biological activity and selectivity profile, highlighting the importance of exploring positional isomers in drug discovery campaigns.

Table 2: Influence of Positional Isomerism on the Activity of Thiazole Derivatives

| Compound Series | Isomeric Variation | Biological Activity | Observation | Reference(s) |

|---|---|---|---|---|

| Thiazole-based antimigration agents | N-methylation on thiazole ring vs. amide nitrogen | Antimigration activity | Moving the methyl group from the thiazole N to the amide N increased activity by 4 times in one instance. | acs.org |

| Thiazole-based antimigration agents | Introduction of a methyl group on the amide nitrogen | Antimigration activity | Potency increased by nearly 100-fold compared to the unsubstituted amide analog. | acs.org |

| 2-anilino-4-(thiazol-5-yl)pyrimidines | Substituents at the C2-position of the thiazole ring | CDK2 inhibition | The C2-position was identified as important for modulating CDK2 activity. | acs.org |

Pharmacophore Elucidation and Molecular Modifications for Enhanced Activity

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. This approach, combined with strategic molecular modifications, guides the design of new derivatives with enhanced potency and selectivity.

For thiazole-based compounds, pharmacophore models have been successfully generated to understand their interaction with various biological targets. For instance, a pharmacophore model for 5-HT2A receptor antagonists was developed based on known active ligands. Novel 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives were then designed and synthesized, showing a good fit to this hypothetical pharmacophore. mdpi.comresearchgate.net Experimental data for 5-HT2A antagonists suggest that two planar aromatic or heterocyclic rings separated by an aliphatic chain containing a basic nitrogen atom constitute a potent ligand. researchgate.net

In the development of anti-tubercular agents, a pharmacophore model for benzothiazole (B30560) derivatives suggested that the presence of an aromatic center, an aliphatic carbon center, and a hydrogen bond donor is essential for better activity and inhibition of the DprE1 enzyme. rsc.org This model was used to guide the development of new compounds with improved bioavailability. rsc.org

Molecular modifications based on SAR findings are a cornerstone of enhancing biological activity. In the design of protein kinase CK2 inhibitors, analogs of 4-(thiazol-5-yl)benzoic acid were modified. Introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent CK2 inhibitory activity while increasing antiproliferative activity three- to six-fold compared to the parent compound. nih.gov Similarly, for a series of thiazole derivatives targeting cancer cell migration, homologation by varying the substitution on the thiazole nitrogen and modifying linker structures led to the identification of more potent analogs. acs.org

Table 3: Pharmacophore Features and Modifications for Enhanced Activity

| Target/Activity | Pharmacophore Features | Molecular Modification Strategy | Result | Reference(s) |

|---|---|---|---|---|

| 5-HT2A Receptor Antagonism | Two planar aromatic/heterocyclic rings, aliphatic chain with basic nitrogen. | Design of 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives mimicking known antagonists. | Compounds showed good fit to the pharmacophore model. | mdpi.comresearchgate.net |

| Anti-tubercular (DprE1 inhibition) | Aromatic center, aliphatic carbon center, hydrogen bond donor. | Synthesis of benzothiazole derivatives incorporating these features. | Identification of compounds with high selectivity and better bioavailability. | rsc.org |

| Protein Kinase CK2 Inhibition | 4-(thiazol-5-yl)benzoic acid scaffold. | Introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid. | Maintained potent CK2 inhibition and achieved 3-6 times higher antiproliferative activity. | nih.gov |

| Anticancer (Antimigration) | Thiazole core with phenyl and amide linkers. | Homologation of alkyl chain substitutions on the thiazole nitrogen. | Identification of an analog (5p) that inhibited 50% of cell migration at a concentration of 24 nM. | acs.org |

Correlation Between Molecular Architecture and Specific Biological Target Interactions

Thiazole derivatives have been shown to interact with a variety of biological targets. For example, 2,4-Diphenyl-thiazol-5-ol and its analogs can interact with enzymes and proteins, influencing various cellular processes. ontosight.ai More specific examples include the design of 4-(thiazol-5-yl)benzoic acid derivatives as potent inhibitors of protein kinase CK2, an important target in cancer therapy. nih.gov

In another study, a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives were designed as highly active CDK9 inhibitors. acs.org SAR analysis revealed that the C5-group of the pyrimidine core was crucial for CDK9 potency and selectivity against other cyclin-dependent kinases like CDK2. acs.org This highlights how specific structural elements within the larger molecule can govern target selectivity.

The interaction of thiazole derivatives with the protein fascin (B1174746), which is involved in cancer cell migration, has also been investigated. Molecular modeling and biological assays provided evidence that these compounds likely exert their antimigration effects through direct interaction with fascin. acs.org Furthermore, mechanistic studies of a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative revealed that it inhibited the ALK/PI3K/AKT signaling pathway, induced G1-phase arrest in the cell cycle, and promoted apoptosis in lung cancer cells. nih.gov This demonstrates a clear link between a specific molecular architecture and its effect on a complex signaling cascade.

Table 4: Correlation of Thiazole-Based Architectures with Biological Targets

| Thiazole Derivative Class | Molecular Architecture Feature | Biological Target | Mechanism/Interaction | Reference(s) |

|---|---|---|---|---|

| 2,4-Diphenyl-thiazol-5-ol | Phenyl groups at positions 2 and 4, hydroxyl at position 5. | General enzymes and proteins. | Influences various cellular processes. | ontosight.ai |

| 4-(Thiazol-5-yl)benzoic acid derivatives | Thiazol-5-yl benzoic acid core with specific substitutions. | Protein Kinase CK2. | Potent inhibition of the kinase. | nih.gov |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | C5-group on the pyrimidine core. | Cyclin-dependent kinase 9 (CDK9). | Governs potency and selectivity over other CDKs. | acs.org |

| Thiazole derivatives | Core structure with specific side chains. | Fascin. | Inhibition of fascin function, leading to antimigration activity. | acs.org |

| 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one | Fused quinazolinone and benzothiazole rings. | ALK/PI3K/AKT signaling pathway. | Inhibition of the signaling pathway, leading to apoptosis. | nih.gov |

Biological Activities and Mechanistic Investigations of Thiazol 5 Ol Derivatives

Antimicrobial Activities and Mechanisms

Thiazole-containing compounds have long been recognized for their antimicrobial properties, with the thiazole (B1198619) ring being a core component of penicillin-like antibiotics. mdpi.com The antimicrobial action of thiazole derivatives is often attributed to their amphiphilic nature, which facilitates their interaction with and disruption of microbial cell membranes, leading to leakage of cytoplasmic contents and subsequent cell death. mdpi.com

Antibacterial Effects and Associated Pathways

Thiazole derivatives exhibit a broad range of antibacterial activities against both Gram-positive and Gram-negative bacteria. mdpi.com Their mechanisms of action are diverse and can involve the inhibition of essential cellular processes. jchemrev.com

One of the key mechanisms is the inhibition of bacterial cell division. Certain thiazole-quinolinium derivatives have been shown to induce FtsZ polymerization in bacterial cells, disrupting the formation of the Z-ring, which is crucial for bacterial cytokinesis. jchemrev.com This interference with cell division ultimately leads to bacterial cell death. For instance, compounds 4a4 and 4b4 were found to stimulate FtsZ polymerization, suggesting this as their primary antibacterial mechanism.

Another significant pathway targeted by thiazole derivatives is DNA gyrase, an enzyme essential for bacterial DNA replication. jchemrev.com Molecular docking studies have predicted that some thiazole derivatives can act as DNA gyrase inhibitors. jchemrev.com For example, a series of novel thiazoles demonstrated potential DNA gyrase inhibitory activity with dock scores ranging from -6.4 to -9.2 kcal/mol. jchemrev.com

Furthermore, some thiazole derivatives are believed to inhibit the E. coli MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall. nih.govmdpi.com The inhibition of this enzyme disrupts the integrity of the cell wall, leading to bacterial lysis.

The antibacterial efficacy of thiazole derivatives can be influenced by the nature and position of substituents on the thiazole ring. For example, the presence of a methoxy (B1213986) group on a benzothiazole (B30560) moiety was found to enhance antimicrobial activity. mdpi.com Similarly, in a series of thiazole-pyrazoline hybrids, a phenyl ring was shown to enhance antibacterial action, while a methylamino group reduced it. jchemrev.com

Interactive Data Table: Antibacterial Activity of Thiazol-5-ol Derivatives

| Compound/Derivative | Bacterial Strain(s) | Mechanism of Action/Target Pathway | Key Findings | Reference(s) |

| Thiazole-quinolinium derivatives (4a4, 4b4) | Gram-positive and Gram-negative bacteria | FtsZ polymerization inhibition | Stimulate FtsZ polymerization, disrupting Z-ring formation and bacterial cell division. | jchemrev.com |

| Novel thiazoles | Not specified | DNA gyrase inhibition | Predicted to inhibit DNA gyrase with significant dock scores. | jchemrev.com |

| Heteroaryl(aryl) thiazole derivatives | E. coli | MurB enzyme inhibition | Predicted to inhibit the E. coli MurB enzyme involved in cell wall biosynthesis. | nih.govmdpi.com |

| Phenylazetidine-integrated thiazole derivatives | E. coli, S. aureus, P. aeruginosa, B. subtilis, S. typhi | Not specified | Demonstrated promising action against all tested bacterial strains. | mdpi.com |

| Thiazole-pyrazoline hybrids | Not specified | Not specified | Phenyl ring enhances activity, while methylamino group reduces it. | jchemrev.com |

Antifungal Effects and Associated Pathways

Thiazole derivatives have also demonstrated significant antifungal activity against a variety of fungal pathogens, including Candida albicans. nih.govnih.gov The primary mechanism of their antifungal action is often associated with the disruption of the fungal cell membrane and/or cell wall. nih.govnih.gov

A key target for many antifungal thiazole derivatives is the enzyme lanosterol (B1674476) 14α-demethylase (LDM), which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. acs.org Inhibition of LDM leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function. acs.orgtandfonline.com Ravuconazole and its analogues, which contain a thiazole ring, are known to act through this mechanism. jchemrev.comacs.org

Some thiazole derivatives have been shown to induce oxidative stress in fungal cells by increasing the production of reactive oxygen species (ROS). frontiersin.org This accumulation of ROS can lead to damage of cellular components and ultimately trigger apoptosis. For example, the compound (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648) (31C) was found to exhibit fungicidal activity against C. albicans by inducing ROS accumulation. frontiersin.org

The lipophilicity of thiazole derivatives has been correlated with their antifungal activity, with higher lipophilicity often leading to enhanced efficacy. nih.govnih.gov This is likely due to the improved ability of lipophilic compounds to penetrate the fungal cell membrane.

Interactive Data Table: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain(s) | Mechanism of Action/Target Pathway | Key Findings | Reference(s) |

| Thiazole derivatives containing a cyclopropane (B1198618) system | Candida albicans | Cell wall/membrane disruption | Showed very strong activity, comparable to or higher than nystatin. | nih.govnih.gov |

| Ravuconazole and analogues | Various fungi | Lanosterol 14α-demethylase (LDM) inhibition | Inhibit ergosterol biosynthesis, disrupting the fungal cell membrane. | jchemrev.comacs.org |

| (4-phenyl-1, 3-thiazol-2-yl) hydrazine (31C) | Candida albicans | Induction of reactive oxygen species (ROS) | Causes oxidative damage leading to fungicidal activity. | frontiersin.org |

| Heteroaryl(aryl) thiazole derivatives | Various fungi | Lanosterol 14α-demethylase (LDM) inhibition | Predicted to inhibit LDM. | nih.govmdpi.com |

Anti-Inflammatory Effects and Associated Molecular Targets

Thiazole and its derivatives have emerged as promising candidates for the development of new anti-inflammatory drugs. researchgate.net Their anti-inflammatory effects are mediated through the inhibition of various inflammatory mediators and the enzymes that catalyze their synthesis. researchgate.netresearchgate.net

Cyclooxygenase (COX) Inhibition (e.g., COX-1)

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. researchgate.net Thiazole derivatives have been investigated as inhibitors of COX enzymes, with some showing selective inhibition of either COX-1 or COX-2. mdpi.comfrontiersin.org

Several studies have reported on thiazole derivatives as potent COX-1 inhibitors. For instance, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were identified as selective COX-1 inhibitors with activity superior to the reference drug naproxen. nih.gov Docking studies revealed that the residue Arg 120 in the COX-1 active site was crucial for this activity. nih.gov Another study on 1-(4-ethyl carboxylate-thiazol-2-yl)-3,5-di(hetero)aryl-2-pyrazoline derivatives also showed promising selectivity against COX-1. mdpi.com

Conversely, other thiazole derivatives have been developed as selective COX-2 inhibitors. mdpi.comnih.gov For example, 5,6-diarylimidazo[2.1-b]thiazole derivatives and 4-substituted thiazole analogues of indomethacin (B1671933) have been identified as potent and selective COX-2 inhibitors. mdpi.com The development of selective COX-2 inhibitors is a significant area of research due to the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

Lipoxygenase (LOX) Inhibition

Lipoxygenase (LOX) is another important enzyme in the arachidonic acid cascade, leading to the production of leukotrienes, which are potent inflammatory mediators. researchgate.net Thiazole derivatives have been explored as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in this pathway. tandfonline.comdrugbank.com

A series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were synthesized and identified as direct 5-LOX inhibitors. mdpi.comdrugbank.com Notably, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine demonstrated potent anti-inflammatory activity as a 5-LOX inhibitor. mdpi.comdrugbank.com Additionally, (Methoxyalkyl)thiazoles have been reported as novel 5-LOX inhibitors that are neither redox agents nor iron chelators. scilit.com

Some thiazole derivatives have been developed as dual inhibitors of both COX and LOX, which could offer therapeutic advantages in terms of broader anti-inflammatory activity and a better safety profile. mdpi.com For example, certain 5-arylidene-4-thiazolidinone derivatives were found to be dual COX-1/LOX inhibitors. mdpi.com

Interactive Data Table: Anti-Inflammatory Activity of this compound Derivatives

| Compound/Derivative | Target Enzyme(s) | Key Findings | Reference(s) |

| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | COX-1 | Selective COX-1 inhibitors with activity superior to naproxen. | nih.gov |

| 1-(4-ethyl carboxylate-thiazol-2-yl)-3,5-di(hetero)aryl-2-pyrazolines | COX-1 | Showed promising selectivity against COX-1. | mdpi.com |

| 5,6-diarylimidazo[2.1-b]thiazole derivatives | COX-2 | Potent and selective COX-2 inhibitors. | mdpi.com |

| N-aryl-4-aryl-1,3-thiazole-2-amines | 5-LOX | Direct 5-LOX inhibitors with potent anti-inflammatory activity. | mdpi.comdrugbank.com |

| (Methoxyalkyl)thiazoles | 5-LOX | Novel 5-LOX inhibitors. | scilit.com |

| 5-arylidene-4-thiazolidinone derivatives | COX-1/LOX | Dual inhibitors of COX-1 and LOX. | mdpi.com |

Anticancer Potential and Cellular Pathways

The thiazole scaffold is present in several clinically used anticancer drugs, highlighting its importance in oncology. nih.govresearchgate.net Thiazole derivatives exert their anticancer effects through a variety of mechanisms, including the inhibition of kinases, induction of apoptosis, and interference with cell cycle progression. nih.govnih.govresearchgate.net

A primary mechanism of action for many anticancer thiazole derivatives is the inhibition of protein and lipid kinases that are crucial for cancer cell growth and survival. nih.gov For instance, dasatinib (B193332), a thiazole-containing drug, is a BCR-ABL kinase inhibitor used in the treatment of leukemia. nih.gov Other thiazole derivatives have been shown to inhibit c-Met kinase, CDK1, CLK1, and PI3Kα. nih.gov

Induction of apoptosis, or programmed cell death, is another key strategy by which thiazole derivatives combat cancer. nih.govijpda.org Some thiazole derivatives have been shown to modulate the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.gov For example, certain novel thiazole derivatives were found to induce apoptosis in HCT-116 cancer cells by increasing the levels of the pro-apoptotic protein Bax and decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov Epothilones, a class of natural products containing a thiazole ring, are known to induce apoptosis by disrupting microtubule dynamics. ijpda.org

Furthermore, some thiazole derivatives can arrest the cell cycle at different phases, thereby preventing cancer cell proliferation. For example, a novel 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative was found to induce G1-phase arrest in A549 lung cancer cells. nih.gov

The anticancer activity of thiazole derivatives is often structure-dependent. For example, in a series of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives, compounds 4c , 4d , and 8c showed significant growth inhibition against various cancer cell lines. nih.gov

Interactive Data Table: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action/Target Pathway | Key Findings | Reference(s) |

| Dasatinib | Leukemia | BCR-ABL kinase inhibition | Clinically used anticancer drug. | nih.gov |

| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives (4c, 4d, 8c) | HCT-116, HT-29, HepG2 | Induction of apoptosis via Bcl-2 family modulation | Showed promising anticancer activity in the micromolar range. | nih.gov |

| Epothilones | Various human cancer cell lines | Induction of apoptosis through microtubule disruption | Potent cytotoxicity and induction of mitotic arrest. | ijpda.org |

| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (45) | A549 lung cancer cells | G1-phase arrest, inhibition of ALK/PI3K/AKT signaling, induction of apoptosis | Showed potent antiproliferative activity. | nih.gov |

Cell Cycle Regulation and Apoptosis Induction (e.g., G1-phase arrest)

Thiazole derivatives have been shown to influence the cell cycle, a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention.

Certain thiazolide compounds, such as RM4819 and Nitazoxanide (NTZ), have demonstrated the ability to inhibit the proliferation of colon carcinoma cell lines by inducing a G1 phase cell cycle arrest. d-nb.info This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby halting their division. d-nb.info The mechanism behind this G1 arrest is linked to the inhibition of protein translation through the mTOR/c-Myc/p27 pathway, which appears to be a consequence of the inhibition of mitochondrial respiration. d-nb.info

For instance, treatment of various colorectal cancer cell lines (LS174T, Caco-2, and HCT116) with RM4819 resulted in a significant accumulation of cells in the G1 phase and a near-complete reduction in the percentage of cells in the S phase. d-nb.info While NTZ showed a similar effect in Caco-2 and HCT116 cells, its impact on LS174T cells was less pronounced. d-nb.info This cell cycle arrest appears to be a primary anti-proliferative effect, independent of the compounds' ability to induce apoptosis in all cell lines. d-nb.info

Furthermore, some thiazole derivatives can indirectly cause cell cycle arrest by enhancing the expression of cell cycle inhibitors like p21 and p27. researchgate.netnih.gov For example, a sulfated polysaccharide extracted from Laurencia papillosa was found to arrest MDA-MB-231 human breast cancer cells in the G1-phase at low concentrations (10 µg/ml) by up-regulating Cip1/p21 and Kip1/p27. nih.gov This upregulation was accompanied by the downregulation of key cyclins (D1, D2, and E1) and their associated cyclin-dependent kinases (Cdk2, Cdk4, and Cdk6). nih.gov

In addition to cell cycle arrest, thiazole derivatives can also trigger apoptosis, or programmed cell death. Higher concentrations of the same sulfated polysaccharide (50 µg/ml) from Laurencia papillosa induced apoptosis in MDA-MB-231 cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2, leading to the cleavage of Caspase-3. nih.gov Similarly, certain bis-thiazole derivatives have been shown to induce apoptosis, which is associated with cell cycle arrest at the G1 phase. frontiersin.org The apoptotic pathway activated by these compounds can involve the upregulation of pro-apoptotic genes like bax and puma, and the downregulation of the anti-apoptotic gene Bcl-2, indicating the involvement of the mitochondrial-dependent apoptosis pathway. frontiersin.org

Table 1: Effects of Thiazole Derivatives on Cell Cycle and Apoptosis

| Compound/Derivative | Cell Line | Effect | Mechanism |

|---|---|---|---|

| RM4819 | LS174T, Caco-2, HCT116 (Colorectal Cancer) | G1 phase arrest | Inhibition of mTOR/c-Myc/p27 pathway |

| Nitazoxanide (NTZ) | Caco-2, HCT116 (Colorectal Cancer) | G1 phase arrest | Inhibition of mTOR/c-Myc/p27 pathway |

| Sulfated polysaccharide | MDA-MB-231 (Breast Cancer) | G1 phase arrest (low dose), Apoptosis (high dose) | Upregulation of p21 & p27; Downregulation of Cyclins/CDKs; Bax induction, Bcl-2 inhibition |

| Bis-thiazole derivative (5f) | KF-28 (Ovarian Cancer) | G1 phase arrest and Apoptosis | Upregulation of pro-apoptotic genes (bax, puma); Downregulation of anti-apoptotic gene (Bcl-2) |

| 2-Thiouracil-5-sulfonamide derivative (6e) | A-2780, HT-29, MCF-7, HepG2 (Various Cancers) | Cell cycle arrest (G1/S, S, or G2/M phase) and Apoptosis | Enhanced expression of p21 and p27 |

Kinase Inhibition (e.g., CDK9, ALK/PI3K/AKT Signaling, p56lck, Protein Kinase CK2)

Kinases are a class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in diseases like cancer. This compound derivatives have emerged as potent inhibitors of several key kinases.

Cyclin-Dependent Kinase 9 (CDK9): A series of 5-substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been developed as CDK9 inhibitors. nih.gov These compounds, such as CDKI-73, target the ATP-binding pocket of CDK9, leading to increased selectivity. nih.gov One highly selective compound, 12u, inhibits CDK9 with an IC₅₀ of 7 nM and demonstrates over 80-fold selectivity against CDK2. nih.gov This inhibition of CDK9 leads to a reduction in the expression of anti-apoptotic proteins like Mcl-1 and subsequently triggers apoptosis in cancer cells, including primary chronic lymphocytic leukemia (CLL) cells. nih.gov SNS-032, a thiazole carboxamide derivative, is another potent CDK9 inhibitor with an IC₅₀ of 4 nM. tandfonline.com

ALK/PI3K/AKT Signaling: The PI3K/Akt/mTOR signaling pathway is critical for cell growth, proliferation, and survival. Thiazole derivatives have been investigated as inhibitors of this pathway. For instance, thienopyrimidines are known pan-PI3K inhibitors, and researchers have developed thiazolopyrimidinones that are selective PI3Kβ inhibitors. nih.gov Additionally, a series of thiazole carboxamides have been synthesized that inhibit PI3Kγ at concentrations under 10 µM. researchgate.net Some 1,3-diarylpyrazole derivatives containing a thiazole moiety have been shown to inhibit the phosphorylation and expression of AKT proteins. mdpi.com

p56lck: The Src-family kinase p56(Lck) is crucial for T-cell antigen receptor (TCR) signal transduction. nih.gov Substituted 2-(aminoheteroaryl)-thiazole-5-carboxamide analogs have been identified as novel and potent inhibitors of p56(Lck). nih.gov One compound from this series displayed superior in vitro potency and excellent in vivo efficacy. nih.gov Another compound, an isothiazolone (B3347624) derivative, was found to inhibit p56(lck) kinase activity with an IC₅₀ of 1-7 µM by covalently modifying cysteine residues within the catalytic domain. nih.gov

Protein Kinase CK2: Protein kinase CK2 is a pleiotropic and constitutively active kinase involved in various cellular processes. researchgate.net 4-(Thiazol-5-yl)benzoic acid derivatives have been designed as potent protein kinase CK2 inhibitors. nih.gov Azabenzene analogs of this series showed potent inhibitory activities with IC₅₀ values in the low nanomolar range for both CK2α (0.014-0.017µM) and CK2α' (0.0046-0.010µM). nih.gov Furthermore, 2-aminothiazole (B372263) derivatives have been identified as selective allosteric modulators of protein kinase CK2. researchgate.net The lead compound from this series, 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid, exhibited submicromolar potency against purified CK2α (IC₅₀ = 0.6 µM). researchgate.net

Table 2: Kinase Inhibition by this compound Derivatives

| Kinase Target | Derivative Class | Example Compound/IC₅₀ |

|---|---|---|

| CDK9 | 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDKI-73, 12u (IC₅₀ = 7 nM) |

| CDK9 | Thiazole carboxiamide | SNS-032 (IC₅₀ = 4 nM) |

| PI3Kβ | Thiazolopyrimidinones | - |

| PI3Kγ | Thiazole carboxamides | Inhibition at < 10 µM |

| p56(lck) | 2-(Aminoheteroaryl)-thiazole-5-carboxamides | Compound 2 (superior in vitro potency) |

| p56(lck) | Isothiazolone | A-125800 (IC₅₀ = 1-7 µM) |

| Protein Kinase CK2 | 4-(Thiazol-5-yl)benzoic acid derivatives | Azabenzene analogs (IC₅₀ = 0.0046-0.017 µM) |

| Protein Kinase CK2 | 2-Aminothiazole derivatives | 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (IC₅₀ = 0.6 µM) |

DNA Interaction and Cleavage Mechanisms

Certain thiazole derivatives have been found to interact with DNA, a fundamental cellular component, through various mechanisms, including intercalation and cleavage. These interactions can disrupt DNA replication and transcription, leading to cytotoxic effects, particularly in rapidly dividing cancer cells.

Studies on metal complexes of benzothiazole Schiff bases have shown that these compounds can bind to calf thymus DNA (CT-DNA). ias.ac.inpnrjournal.com The binding mode is often intercalative, where the planar aromatic structures of the thiazole derivatives insert themselves between the base pairs of the DNA double helix. ias.ac.inpnrjournal.comactascientific.com This intercalation can be observed through electronic absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements. ias.ac.inpnrjournal.comactascientific.com The intrinsic binding constants (Kb) for some diamino-benzo[d]thiazol-2-yl-thiazole and enaminonitrile thiazole derivatives with CT-DNA were found to be 7.24 × 10⁵ and 5.59 × 10⁵ M⁻¹, respectively. actascientific.com

In addition to binding, some thiazole derivatives can also induce DNA cleavage. ias.ac.intandfonline.com The efficiency of DNA cleavage by 3-(benzo[d]thiazol-2-yl)-5-phenylisoxazole derivatives has been demonstrated using gel electrophoresis. tandfonline.com These compounds were also shown to have photo-induced nuclease activity under UV-visible light. tandfonline.com Similarly, metal complexes of benzothiazole Schiff bases have been shown to effectively cleave supercoiled pBR322 DNA. ias.ac.in Thiosemicarbazone derivatives containing a thiazole moiety have also been reported to exhibit DNA cleavage activities. mdpi.com

Antioxidant Properties and Reactive Oxygen Species (ROS) Modulation

Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes. mdpi.com While they play a role in cell signaling, an imbalance leading to excessive ROS levels results in oxidative stress, which is implicated in various diseases, including cancer. mdpi.comnih.gov Thiazole derivatives have demonstrated significant antioxidant properties, acting through various mechanisms to counteract oxidative stress.

Several studies have evaluated the antioxidant potential of thiazolyl-catechol compounds and other thiazole derivatives using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. mdpi.compensoft.netresearchgate.net For instance, certain (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives have shown notable antioxidant activity. pensoft.netresearchgate.net Thiazole-based Schiff base compounds have also displayed good DPPH radical scavenging potency, with some compounds exhibiting IC₅₀ values comparable to or better than the standard antioxidant, ascorbic acid. researchgate.net

The antioxidant activity of these compounds is often attributed to their chemical structure, which can include phenolic or catechol moieties capable of donating hydrogen atoms to neutralize free radicals. mdpi.com Beyond direct radical scavenging, some thiazole derivatives may exert their antioxidant effects by chelating metal ions like ferrous ions, which can catalyze the formation of ROS. mdpi.com

Enzyme Inhibition Beyond Anti-Inflammatory and Anticancer Contexts (e.g., α-Amylase, α-Glucosidase)

Thiazole derivatives have shown inhibitory activity against enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. ekb.egmdpi.com The inhibition of these enzymes can delay the digestion and absorption of carbohydrates, which is a therapeutic strategy for managing type 2 diabetes. mdpi.com

A variety of thiazole derivatives have been synthesized and evaluated for their α-amylase and α-glucosidase inhibitory potential. mdpi.comnih.govnih.govresearchgate.netdntb.gov.uanih.govnih.govresearchgate.net For example, a series of benzimidazole-based thiazole analogs demonstrated moderate to good inhibition of both enzymes, with IC₅₀ values ranging from 1.30 to 38.60 µM for α-amylase and 2.70 to 42.30 µM for α-glucosidase. mdpi.com Some of these compounds were more potent than the standard drug, acarbose (B1664774). mdpi.com

Structure-activity relationship (SAR) studies have revealed that the inhibitory potential of these derivatives is influenced by the nature and position of substituents on the aromatic rings. mdpi.com For instance, smaller substituents like fluoro and chloro groups, or those capable of forming hydrogen bonds, tend to enhance inhibitory activity. mdpi.com

Other classes of thiazole derivatives, such as isatin-thiazole hybrids and 5-chloro-2-aryl benzo[d]thiazoles, have also been identified as potent α-glucosidase inhibitors, with some compounds showing significantly greater potency than acarbose. researchgate.netnih.gov Kinetic studies have shown that these inhibitors can act through both competitive and non-competitive mechanisms. nih.gov

Table 3: Inhibition of α-Amylase and α-Glucosidase by Thiazole Derivatives

| Derivative Class | Enzyme Target | IC₅₀ Range / Potency |

|---|---|---|

| Benzimidazole-based thiazoles | α-Amylase | 1.30 - 38.60 µM |

| Benzimidazole-based thiazoles | α-Glucosidase | 2.70 - 42.30 µM |

| Thiazole derivatives (general) | α-Glucosidase | 18.23 - 424.41 µM (some more potent than acarbose) |

| Thiazolone derivatives | α-Amylase | Some compounds showed IC₅₀ near that of acarbose |

| Thiazolone derivatives | α-Glucosidase | Compounds 3, 5, and 7 were most effective |

| Isatin-thiazole derivatives | α-Glucosidase | 5.36 - 35.76 µM (significantly more potent than acarbose) |

| 5-Chloro-2-aryl benzo[d]thiazoles | α-Glucosidase | 22.1 - 136.2 µM (more potent than acarbose) |

| Amantadine clubbed N-aryl amino thiazoles | α-Amylase | 97.37 - 118.3 µM |

| Amantadine clubbed N-aryl amino thiazoles | α-Glucosidase | 38.73 - 41.63 µM |

| 2,4-Thiazolidinedione derivatives | α-Amylase | Some compounds more potent than acarbose (e.g., IC₅₀ = 2.03 µg/ml) |

Other Pharmacological Activities

Neuroprotective Effects

Thiazole and its derivatives have demonstrated significant potential as neuroprotective agents, offering therapeutic promise for a range of neurological disorders. researchgate.netresearchgate.netmdpi.com Their neuroprotective effects are often multifaceted, stemming from their ability to modulate various targets within the central nervous system.

One key mechanism underlying the neuroprotective activity of some thiazole derivatives is their interaction with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for excitatory neurotransmission. mdpi.com Thiazole-carboxamide derivatives have been shown to act as negative allosteric modulators of AMPA receptors, potently inhibiting AMPAR-mediated currents. mdpi.com By enhancing the deactivation rates of these receptors, these compounds can help to correct imbalances in neurotransmission that can lead to excitotoxicity and neurological damage. mdpi.com

Furthermore, thiazole derivatives have been investigated as dual inhibitors of deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO), enzymes implicated in the development of neurodegenerative diseases. researchgate.net For example, 4-((4-(3-bromo-4-morpholinophenyl)thiazol-2-yl)amino)phenol has been identified as a promising dual inhibitor, with nanomolar inhibition of 5-LO and micromolar inhibition of DNase I. researchgate.net

The thiazole ring is a component of the FDA-approved drug Riluzole, which is used to treat amyotrophic lateral sclerosis (ALS) and is known for its neuroprotective properties. mdpi.com The structural similarity of other thiazole derivatives to Riluzole suggests a broad potential for this class of compounds in the treatment of neurological disorders. researchgate.net Additionally, thiazole-based compounds have shown inhibitory effects against other targets relevant to Alzheimer's disease, such as cholinesterases and β-secretase. nih.gov

Anticonvulsant Properties

Thiazole-containing compounds, particularly thiazolidinone derivatives, have emerged as a promising class of anticonvulsant agents. nih.govingentaconnect.com Research has focused on their ability to mitigate seizures in various experimental models.

One notable derivative, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone, known by the laboratory code Les-6222, has demonstrated significant anticonvulsant activity. nih.govingentaconnect.com In a model of chronic epileptogenesis induced by pentylenetetrazole (PTZ), Les-6222 showed high anticonvulsant efficacy. nih.gov Its mechanism is thought to involve the modulation of the cyclooxygenase (COX) pathway within the arachidonic acid cascade. The compound has been shown to inhibit both COX-1 and COX-2, with a more pronounced inhibition of COX-2, suggesting a degree of selectivity. nih.gov Furthermore, Les-6222 has been associated with neuroprotective properties, as indicated by a significant decrease in the levels of neuron-specific enolase, a marker for neuronal damage, in the context of chronic epileptogenesis. nih.gov

Another area of investigation involves the synthesis of benzothiazole derivatives incorporating a dimethylpyrazole moiety. researchgate.net A series of these compounds were evaluated for their anticonvulsant potential using the maximal electroshock (MES) test. Several compounds in this series displayed notable anticonvulsant activity. researchgate.net For instance, compound 6g (2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((2-fluorobenzyl)oxy)benzo[d]thiazole) was identified as a particularly active agent, with a median effective dose (ED50) of 160.4 mg/kg in the MES test. researchgate.net This compound also showed efficacy against seizures induced by pentylenetetrazole, suggesting a possible mechanism involving the enhancement of GABAergic neurotransmission. researchgate.net Structure-activity relationship (SAR) studies on pyridazinone-thiazole hybrids have indicated that the presence of electron-withdrawing groups like chlorine, bromine, or fluorine on the phenyl ring attached to the pyridazinone core can enhance seizure protection. wjpmr.com

| Compound ID | Chemical Name/Structure | Anticonvulsant Activity | Reference |

| Les-6222 | 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | High activity in PTZ-induced kindling model; COX-1/COX-2 inhibitor. | nih.gov |

| 6g | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((2-fluorobenzyl)oxy)benzo[d]thiazole | ED50 of 160.4 mg/kg in MES test; active against PTZ-induced seizures. | researchgate.net |

| Compound 1 | 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide | Displayed the highest anticonvulsant properties, eliminated the tonic extensor phase, and afforded 100% protection in a picrotoxin-induced convulsion model. | wjpmr.com |

Anti-Tubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has necessitated the development of novel anti-tubercular agents. Thiazole derivatives have been a focal point of this research.

A series of 5H-thiazolo[3,2-a]pyrimidin-5-ones and their sulfonic acid derivatives have been synthesized and evaluated for their in vitro activity against M. tuberculosis. nih.govpnrjournal.com Several of these compounds demonstrated good anti-tubercular activity, which was determined using the broth dilution assay method. nih.govpnrjournal.com

In a different approach, novel 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones were designed based on the structural similarity to the antimycobacterial agent Linezolid. nih.gov A number of these compounds exhibited potent activity against the H37Rv strain of M. tuberculosis, with minimum inhibitory concentration (MIC) values in the range of 1-2 µg/mL. nih.gov The most active compounds were further tested against MDR and XDR strains, where they continued to show promising in vitro activity. nih.gov

Additionally, the synthesis of benzothiazole–pyrimidine (B1678525) hybrids has yielded compounds with significant anti-tubercular potential. nanobioletters.com These hybrids were tested against a drug-sensitive strain of M. tuberculosis (ATCC 25177), with compounds 5c , 5b , 12 , and 15 showing high activity (MIC = 0.24–0.98 µg/mL). nanobioletters.com Notably, compounds 5c and 15 also demonstrated the best activity against resistant strains, with MIC values of 0.98 and 1.95 µg/mL for MDR-TB, and 3.9 and 7.81 µg/mL for XDR-TB, respectively. nanobioletters.com SAR studies suggested that increasing the lipophilicity of the side chain on the N-1 position of the pyrimidine ring was advantageous for anti-tubercular activity. nanobioletters.com

| Compound Series/ID | Chemical Class | Anti-Tubercular Activity (MIC) | Reference |

| 5H-thiazolo[3,2-a]pyrimidin-5-ones | Thiazolo-pyrimidinones | Good activity against M. tuberculosis. | nih.govpnrjournal.com |

| 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones | Thiazolin-thiones/ones | 1-2 µg/mL against H37Rv strain; active against MDR & XDR strains. | nih.gov |

| 5c, 15 | Benzothiazole-pyrimidine hybrids | 0.24-0.98 µg/mL (drug-sensitive); 0.98-7.81 µg/mL (drug-resistant). | nanobioletters.com |

Antiviral and Anti-HIV Activities

Thiazole derivatives are recognized for their potential as antiviral agents, with research exploring their efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV). ajrconline.orgacs.org The thiazole moiety is present in the FDA-approved anti-HIV drug Ritonavir (B1064). ajrconline.org

Studies on 4-thiazolidinone (B1220212) derivatives have identified compounds with antiviral properties. researchgate.net For instance, 3-Propyl-2-[((6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)hydrazono]-5-methyl-4-thiazolidinone (13 ) showed modest but consistent activity against several influenza A virus strains. researchgate.net Other compounds from the same series, 6 and 11 , were active against vesicular stomatitis virus with EC50 values of 9 µM and 2 µM, respectively. researchgate.net However, none of the compounds in this particular study were found to be active against HIV-1 or HIV-2. researchgate.net

In another study, a series of new derivatives of 2-aminothiazole and 1,2,4-triazole (B32235) were synthesized and evaluated for broad-spectrum antiviral activity. benthamdirect.com While many compounds were inactive against a panel of viruses, some oxindole (B195798) derivatives showed moderate activity against Bovine Viral Diarrhoea Virus (BVDV), a surrogate for Hepatitis C virus. benthamdirect.com Compound 52 was the most potent against BVDV with an EC50 of 6.6 μM. benthamdirect.com Several compounds in this study also exhibited moderate activity against HIV-1. benthamdirect.com

Research into 4-phenyl-1,2,5-thiadiazol-3-yl N,N-dialkylcarbamate (TDA) derivatives, which are non-nucleoside reverse transcriptase (RT) inhibitors, has provided insights into anti-HIV-1 activity. tandfonline.com Substitution at the 2- and 6-positions of the phenyl ring with chlorine atoms significantly increased the anti-HIV-1 activity by over 100-fold compared to the unsubstituted parent compound. tandfonline.com These active TDA derivatives were also found to inhibit the RT enzyme. tandfonline.com

| Compound ID/Class | Virus | Activity (EC50) | Reference |

| Ritonavir | HIV | Approved anti-HIV medication. | ajrconline.org |

| 13 | Influenza A | Modest activity. | researchgate.net |

| 6, 11 | Vesicular Stomatitis Virus | 9 µM, 2 µM | researchgate.net |

| 52 | Bovine Viral Diarrhoea Virus | 6.6 µM | benthamdirect.com |

| TDA Derivatives | HIV-1 | Nanomolar range; RT inhibitors. | tandfonline.com |

Anti-Diabetic and Antimalarial Activities

Thiazole-based structures are prominent in the development of treatments for metabolic and infectious diseases, including diabetes and malaria. nih.gov

Anti-Diabetic Activity

Thiazolidinediones (TZDs), which contain a thiazole ring, are a well-known class of anti-diabetic agents. Although some earlier drugs in this class had safety concerns, research continues to explore new derivatives with improved profiles. A study on new synthetic thiazolidinedione derivatives identified compounds with potent α-amylase inhibitory and antioxidant activities. In an alloxan-induced diabetic rat model, compounds 6 and 11 were the most potent, reducing blood glucose levels by 69.55% and 66.95%, respectively, over a 30-day treatment period.

Benzothiazole derivatives have also been investigated for their hypoglycemic effects. A series of novel benzothiazole derivatives were synthesized and tested in a streptozotocin-induced diabetic rat model. Many of these compounds showed significant biological efficacy compared to the reference drug glibenclamide. Compound 3d was identified as the most prominent, showing significant activity at a dose of 100 mg/kg.

Antimalarial Activity

The thiazole scaffold is a promising starting point for the development of new antimalarial drugs. wjpmr.comnih.gov A series of thiazole analogs were prepared and evaluated for their in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. nih.gov SAR studies revealed that modifications to the N-aryl amide group linked to the thiazole ring were crucial for activity. The presence of non-bulky, electron-withdrawing groups at the ortho position of the phenyl ring was found to be favorable. nih.gov

Thiazolidin-4-one derivatives have also been synthesized and evaluated for their antimalarial potential against P. falciparum. nih.gov In one study, all synthesized compounds showed significant activity, with one compound being identified as the most active. nih.gov Another study focused on primaquine-thiazolidinone derivatives, which were found to block malaria transmission and the development of the liver's exoerythrocytic forms of the parasite. ajrconline.org One compound, 4m , was particularly promising as it blocked transmission, reduced the number of exoerythrocytic forms of P. berghei, and delayed the pre-patent period of malaria in mice. ajrconline.org

| Compound/Class | Disease | Key Findings | Reference |

| Thiazolidinediones (6, 11) | Diabetes | Reduced blood glucose by 69.55% and 66.95% in a diabetic rat model. | |

| Benzothiazole (3d) | Diabetes | Prominent hypoglycemic activity at 100 mg/kg in a diabetic rat model. | |

| Thiazole N-aryl amides | Malaria | Potent activity against P. falciparum 3D7 strain; SAR identified key structural features. | nih.gov |